molecular formula C13H21N5O2 B2743815 8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941916-96-7

8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2743815
CAS RN: 941916-96-7
M. Wt: 279.344
InChI Key: CNEKCRPUWPXSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as Theophylline, is a methylxanthine drug that is widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been used as a bronchodilator for over 70 years, and its efficacy in the treatment of respiratory diseases has been well established. In

Scientific Research Applications

Cancer Treatment

This compound has shown promise in the field of oncology. It has been studied for its potential to inhibit certain pathways that are crucial for cancer cell survival. For instance, it may interfere with the signaling pathways of fibroblast growth factor receptors (FGFRs), which are implicated in various types of tumors . By targeting these receptors, the compound could serve as a basis for developing new cancer therapies.

Diabetes Management

Researchers have explored the use of this compound as an α-amylase inhibitor, which is significant in the management of diabetes . By inhibiting this enzyme, the compound could slow down the digestion and absorption of carbohydrates, leading to a more regulated release of glucose into the bloodstream, thus aiding in the control of blood sugar levels.

properties

IUPAC Name

8-(ethylamino)-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-6-14-12-15-10-9(18(12)7-8(2)3)11(19)17(5)13(20)16(10)4/h8H,6-7H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEKCRPUWPXSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC(C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(ethylamino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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